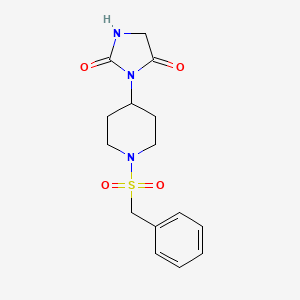

3-(1-(Benzylsulfonyl)pipéridin-4-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been studied intensively for their important pharmacological properties . A series of novel imidazolidine-2,4-dione derivatives were designed, synthesized, and assayed for their PTP1B inhibitory activities . The compounds were synthesized using Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition as key approaches .Molecular Structure Analysis

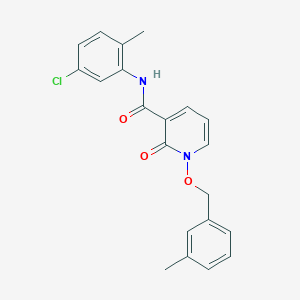

The molecular structure of “3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is complex, with a benzylsulfonyl group attached to a piperidin-4-yl group, which is further connected to an imidazolidine-2,4-dione group. The structure of these derivatives was confirmed by FT-IR, 1H NMR, 13C NMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” include Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition . These reactions are key approaches in the synthesis of imidazolidine-2,4-dione derivatives .Applications De Recherche Scientifique

Conception de médicaments

Les dérivés de la pipéridine, y compris la « 3-(1-(benzylsulfonyl)pipéridin-4-yl)imidazolidine-2,4-dione », jouent un rôle important dans l'industrie pharmaceutique . Ils sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Ils constituent l'un des fragments synthétiques les plus importants pour la conception de médicaments .

Applications anticancéreuses

Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anticancéreux . Ils présentent une grande variété d'activités biologiques et constituent un élément essentiel de la production de médicaments .

Applications antivirales

Les dérivés de la pipéridine sont également utilisés comme agents antiviraux . Par exemple, de nouveaux dérivés de l'isatine ont été synthétisés comme agents antiviraux à large spectre .

Applications antipaludiques

Les dérivés de la pipéridine sont utilisés comme agents antipaludiques . Ils ont montré des résultats prometteurs dans le traitement du paludisme .

Applications antimicrobiennes et antifongiques

Les dérivés de la pipéridine sont utilisés comme agents antimicrobiens et antifongiques . Ils se sont avérés efficaces pour traiter diverses infections microbiennes et fongiques .

Applications anti-inflammatoires et analgésiques

Les dérivés de la pipéridine sont utilisés comme agents anti-inflammatoires et analgésiques . Ils ont montré des résultats prometteurs dans le traitement de l'inflammation et de la douleur .

Mécanisme D'action

Target of Action

The primary targets of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione interacts with its targets by fitting well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction results in the potential inhibition of these channels, which could explain its anticonvulsant activity . In terms of its antibacterial activity, the compound shows efficient activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The compound’s interaction with the vgcip suggests that it may affect the sodium ion transport pathway, which is crucial for the generation and conduction of action potentials in neurons . Its antibacterial activity suggests that it may interfere with essential bacterial protein functions .

Pharmacokinetics

Its molecular weight of 33739 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

The molecular and cellular effects of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione’s action include potential anticonvulsant and antibacterial activities . Its interaction with the VGCIP may inhibit the function of these channels, potentially suppressing the abnormal, excessive firing of neurons that is characteristic of seizures . Its interaction with bacterial proteins may inhibit their function, thereby exerting an antibacterial effect .

Analyse Biochimique

Biochemical Properties

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This interaction suggests that the compound may have potential anti-inflammatory properties. Additionally, it is amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .

Cellular Effects

The effects of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the Hedgehog (Hh) signaling pathway, which plays a pivotal role in various physiological functions . This inhibition can lead to the suppression of drug-resistant tumor growth, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent inhibitor of the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway . By blocking the ciliary translocation of SMO, the compound effectively represses the activity of this pathway, thereby inhibiting tumor growth. Additionally, it maintains inhibitory activity against the SmoD477H mutant, which is resistant to other SMO-regulating chemicals .

Dosage Effects in Animal Models

The effects of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth. At higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with the NLRP3 inflammasome suggests that it may influence inflammatory metabolic pathways . Understanding these interactions is crucial for developing targeted therapies that leverage the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione within cells and tissues are essential for its activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation . These factors determine its efficacy and potential side effects, making it important to study its distribution patterns in detail.

Subcellular Localization

The subcellular localization of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall efficacy as a therapeutic agent.

Propriétés

IUPAC Name |

3-(1-benzylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c19-14-10-16-15(20)18(14)13-6-8-17(9-7-13)23(21,22)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZIPGPAMBAWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide](/img/structure/B2582637.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2582638.png)

![6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2582639.png)

![N-(2,5-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2582642.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)